molecular formula C9H13NO B189446 4-tert-Butylpyridine 1-oxide CAS No. 23569-17-7

4-tert-Butylpyridine 1-oxide

Cat. No. B189446
CAS RN: 23569-17-7
M. Wt: 151.21 g/mol
InChI Key: CMFQXPIZAKBRCG-UHFFFAOYSA-N
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Description

4-tert-Butylpyridine 1-oxide, also known as 4-TERT-BUTYLPYRIDINE-N-OXIDE, is a chemical compound with the linear formula C9H13NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used as a specific additive of redox electrolyte in dye-sensitized solar cells .


Synthesis Analysis

The synthesis of 4-tert-Butylpyridine 1-oxide involves dissolving 4-tert-butylpyridine in acetic acid and adding hydrogen peroxide. The solution is stirred at 90°C overnight. The reaction mixture is then cooled to room temperature and concentrated. The residue is poured onto a saturated Na2CO3 solution and extracted with dichloromethane. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated to afford 4-tert-butylpyridine N-oxide .


Molecular Structure Analysis

The molecular structure of 4-tert-Butylpyridine 1-oxide contains a total of 24 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .


Physical And Chemical Properties Analysis

4-tert-Butylpyridine 1-oxide is a solid at 20°C . It has a molecular weight of 151.21 .

Scientific Research Applications

  • 4-tert-Butylpyridine serves as a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions. It allows for homogeneous reactions, improves reproducibility, and inhibits homo-coupling of vinyl iodides or triflates (Stamos, Sheng, Chen, & Kishi, 1997).

  • In dye-sensitized TiO2 solar cells, the addition of 4-tert-butylpyridine to redox electrolytes significantly enhances performance, primarily by increasing the open-circuit potential and electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).

  • The adsorption of 4-tert-butylpyridine on the rutile TiO2(110) surface in dye-sensitized solar cells improves the fill factor and open-circuit voltage. The adsorption mechanism has been studied using density functional theory (Xiong, Zhou, Zhiyan, Gao, Li, Cai, & Cai, 2008).

  • 4-tert-Butylpyridine is also used in solid-state dye-sensitized solar cells (ssDSSCs) to improve photovoltaic performance. The additive helps shift the energy levels of titanium dioxide away from the energy levels of other materials, thus enhancing the efficiency (Yang, Lindblad, Gabrielsson, Boschloo, Rensmo, Sun, Hagfeldt, Edvinsson, & Johansson, 2018).

  • 4-tert-butylpyridine plays a role in the oxidation of benzylic alcohols with Ph4PHSO5 catalyzed by manganese(III) porphyrins. It acts as an axial ligand of the catalyst, affecting the rate of the reaction (Campestrini & Cagnina, 1999).

  • The compound is involved in modulating energy alignments at the titania/dye/electrolyte interface in dye-sensitized solar cells. It tunes interband state distributions and conduction band edges of oxide semiconductors (Long, Zhou, Zhang, Peng, Uchida, & Wang, 2011).

  • 4-tert-butylpyridine is effective in Gif oxidation chemistry, allowing for the replacement of most of the solvent with acetonitrile without diminishing the yield of oxidation products (Barton & Li, 1998).

Safety And Hazards

4-tert-Butylpyridine 1-oxide is combustible and causes skin and eye irritation. It may also cause respiratory irritation. Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

4-tert-Butylpyridine 1-oxide is an ideal candidate for perovskite solar cells research. It is used as an additive in electrolytes of DSSCs and in HTL materials of PSCs . The flexible and facile use of 4-tert-Butylpyridine 1-oxide can improve the crystallinity of perovskite, which can enhance the efficiency of perovskite solar cells .

properties

IUPAC Name

4-tert-butyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8-4-6-10(11)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFQXPIZAKBRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylpyridine 1-oxide

CAS RN

23569-17-7
Record name 4-(tert-Butyl)pyridine 1-Oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-tert-butylpyridine (19.0 g) in acetic acid (90 ml) was added dropwise 50% of hydrogen peroxide aqueous solution (20 ml) at room temperature and stirred for 30 minutes under the same condition. The mixture was stirred for 3 hours at ca.80° C. After cooling to room temperature, to the mixture was added dropwise another 20 ml of 50% hydrogen peroxide aqueous solution and stirred for 30 minutes. The mixture was stirred for 3 hours at ca. 80° C. After cooling to room temperature, the mixture was concentrated in vacuo. The residue was taken up with chloroform, and washed with water (50 ml), saturated sodium carbonate aqueous solution (50 ml) and water (50 ml). The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to give 4-tert-butyl-1-oxypyridine, which was crystallized by isopropyl ether as a colorless powder (19.1 g).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-tert-butylpyridine (44.3 ml, 300 mmol) in glacial acetic acid (200 ml) was added hydrogen peroxide (37.1 ml of a 27.5% aqueous solution, 300 mmol), and the resulting mixture heated at reflux overnight. The cooled mixture was evaporated to dryness. The residue was dissolved in dichloromethane (200 ml), and washed with brine (50 ml), then dried (Na2SO4) and evaporated to give the title compound (40 g, 88%) as a white solid.
Quantity
44.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods III

Procedure details

In a reaction flask, 4-(tert-butyl)pyridine (13.5 g, 99.8 mmol) was dissolved in 70 ml of acetic acid (1.29 mmol), and 30 ml of hydrogen peroxide (H2O2) (30%, 0.30 mol) was then slowly added to obtain a mixture. The mixture was heated to 80° C. for reaction for 24 hours, and the temperature was then slowly reduced to 20° C. The reaction flask was vacuum pumped to remove solvents from the mixture, followed by addition of a sodium hydroxide aqueous solution to adjust the pH of the mixture to 8. Next, the mixture was washed several times with dichloromethane and with deionized water to collect an organic layer, and the organic layer was dehydrated using sodium sulfate (Na2SO4). The solvent was then removed from the organic layer, followed by vacuum drying, thereby obtaining light yellow solids (13 g, 87% yield), which was Compound L4-1 having a chemical structure represented by
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HE Katz - The Journal of Organic Chemistry, 1985 - ACS Publications
… The affinity of 8 for MeSnCl3 was greater thanthat of 4-tert-butylpyridine 1-oxide, while the affinity of 7 was less than that of 5. However, 7 was a better inhibitor of the BuSnClg-catalyzed …
Number of citations: 19 pubs.acs.org
S Prachayasittikul, A Worachartcheewan, R Lawung… - 2009 - researchgate.net
Tetrahydropyridines have been reported previously as important medicinal agents. The present study, thiotetrahydropyridines were prepared and tested for antioxidants (DPPH and …
Number of citations: 1 www.researchgate.net
R Lawung, S Prachayasittikul, V Prachayasittikul… - 2009 - 129.217.131.68
Tetrahydropyridines have been reported previously as important medicinal agents. The present study, thiotetrahydropyridines were prepared and tested for antioxidants (DPPH and …
Number of citations: 1 129.217.131.68
SK Dubey, EE Knaus - The Journal of Organic Chemistry, 1985 - ACS Publications
The intramolecular cycloaddition reaction of N-substituted 1, 2-dihydropyridines 1 with (nitrosocarbonyl) benzene, phenyl nitrosoformate, and benzyl nitrosoformate afforded 2, 3, 5-…
Number of citations: 30 pubs.acs.org
SL Taylor - 1984 - search.proquest.com
Trifluoroacetyl triflate is readily prepared in 82% yield by the dehydration (phosphorus pentoxide) of a 2: 1 mixture of trifluoroacetic acid and trifluoromethanesulfonic (triflic) acid. …
Number of citations: 2 search.proquest.com
BW Yoo, JW Choi, DY Kim, SK Hwang… - Bulletin of the Korean …, 2002 - koreascience.kr
… To this solution, 4- tert-butylpyridine-1-oxide (75 mg, 0.5 mmol) was added. The reaction mixture turned dark purple almost immediately and was stirred for 5 min at room temperature …
Number of citations: 22 koreascience.kr
T Trefz - 2013 - search.proquest.com
The chemistry of a series of para-hydroquinones substituted in the 2, 5-positions with a proton accepting amine group has been investigated. The p-hydroquinones are designed with bis…
Number of citations: 4 search.proquest.com
JM KOKOSA, I CHU, L BAUER - Chemischer Informationsdienst, 1976 - Wiley Online Library
Number of citations: 0

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